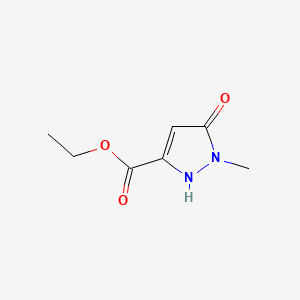

ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

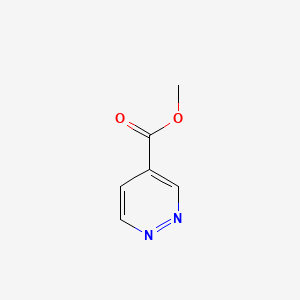

Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound with the CAS Number: 51986-17-5 . It has a molecular weight of 170.17 . The IUPAC name for this compound is ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate .

Molecular Structure Analysis

The InChI code for ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate is1S/C7H10N2O3/c1-3-12-7(11)5-4-6(10)9(2)8-5/h4,10H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis

While specific chemical reactions involving ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate are not detailed in the search results, pyrazole derivatives are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate is a solid at room temperature . More specific physical and chemical properties such as melting point, solubility, and spectral data are not provided in the search results.科学研究应用

Medicinal Chemistry: Antimicrobial Agents

Pyrazole derivatives, including ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate , have been extensively studied for their antimicrobial properties . These compounds are known to inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antibiotics and antifungal medications.

Agriculture: Pesticide Development

In agriculture, pyrazole-based compounds are explored for their use as pesticides . Their ability to disrupt the life cycle of pests without causing significant harm to crops is of particular interest to researchers aiming to develop more effective and environmentally friendly pest control solutions.

Organic Synthesis: Catalysts

The synthesis of pyrazole derivatives often involves the use of catalysts to improve reaction efficiency . Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate can be synthesized using eco-friendly catalysts like Amberlyst-70, which offers a nontoxic, thermally stable, and cost-effective alternative for organic reactions .

Pharmaceutical Research: Anti-inflammatory and Anticancer Agents

Pyrazole derivatives are recognized for their anti-inflammatory and anticancer activities . They can be designed to target specific pathways involved in inflammation and tumor growth, providing a basis for the development of novel therapeutic agents.

Biochemistry: Enzyme Inhibition

In biochemistry, pyrazole compounds are valuable as enzyme inhibitors . They can selectively bind to enzymes and modulate their activity, which is crucial in the study of metabolic pathways and the treatment of diseases caused by enzymatic dysregulation.

Material Science: Organic Electronics

The electronic properties of pyrazole derivatives make them suitable for use in organic electronics . Their potential applications include organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where they can serve as conductive materials or as part of the active layer.

Analytical Chemistry: Chromatography

In analytical chemistry, pyrazole derivatives can be used as standards or reagents in chromatographic analyses . Their distinct chemical properties allow for the separation and identification of complex mixtures, aiding in the qualitative and quantitative analysis of substances.

Chemical Education: Synthetic Methodology

Lastly, the synthesis of pyrazole derivatives, such as ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate, is an excellent teaching tool in chemical education . It demonstrates various synthetic techniques and the principles of regioselective reactions, serving as a practical example for students learning organic chemistry.

安全和危害

属性

IUPAC Name |

ethyl 2-methyl-3-oxo-1H-pyrazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-3-12-7(11)5-4-6(10)9(2)8-5/h4,8H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMGLOQRFAJAMTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)N(N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20500279 |

Source

|

| Record name | Ethyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51986-17-5 |

Source

|

| Record name | Ethyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[2.3]hexan-4-ol](/img/structure/B1314004.png)

![Bicyclo[3.2.1]octan-3-ol](/img/structure/B1314024.png)